2,5-anhydro-D-glucitol

Übersicht

Beschreibung

2,5-Anhydro-D-glucitol is a naturally occurring sugar alcohol that is structurally similar to glucose. It is a biochemical reagent used in glycobiology research, which studies the structure, synthesis, biology, and evolution of sugars . This compound is involved in various biological processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,5-Anhydro-D-glucitol can be synthesized through the reductive cleavage of glycosidic linkages in perallylated carbohydrates using triethylsilane. The protected anhydroalditols are then deallylated using a PdCl2-CuCl2-Activated Charcoal system . This method provides a practical approach to preparing anhydroalditols from commodity carbohydrates.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be adapted for larger-scale production. The use of common reagents and catalysts, such as triethylsilane and PdCl2-CuCl2, makes the process feasible for industrial applications.

Analyse Chemischer Reaktionen

Oxidation and Reduction Reactions

2,5-Anhydro-D-glucitol participates in various oxidation and reduction reactions:

- Oxidation : It can undergo oxidation reactions catalyzed by enzymes such as levoglucosan dehydrogenase (LGDH), which exhibit substrate specificity towards 1,5-anhydro-D-glucitol. This enzyme catalyzes the conversion of 1,5-anhydro-D-glucitol to its corresponding keto form.

- Reduction : The reverse reaction involves the reduction of keto forms back to sugar alcohols, which can be catalyzed by NADH-dependent enzymes.

Glycation Reactions

In biochemical contexts, this compound can participate in non-enzymatic glycation reactions, particularly with amino groups of proteins. This property has implications in diabetes research as it serves as a marker for glycemic control.

Enzymatic Characterization

Recent studies have characterized the enzymatic activity associated with this compound:

| Enzyme | Substrate | Specific Activity (units/mg) |

|---|---|---|

| LGDH | Levoglucosan | 17.8 |

| l-Sorbose | 0.73 | |

| 1,5-Anhydro-D-glucitol | 0.65 | |

| d-Xylose | 0.31 | |

| d-Glucose | 0.090 |

The above table illustrates that while LGDH shows high specificity for levoglucosan, it also exhibits measurable activity towards other substrates including 1,5-anhydro-D-glucitol .

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

1. Metabolic Studies:

2,5-Anhydro-D-glucitol is involved in metabolic pathways such as glycolysis and gluconeogenesis. It serves as a substrate in enzymatic studies to understand phosphorylation and dephosphorylation mechanisms, which are crucial for energy metabolism in cells. The compound interacts with enzymes like fructose-1,6-bisphosphatase (FBP1), playing a significant role in glucose regulation and insulin secretion from pancreatic beta-cells.

2. Biomarker Development:

Research has indicated that 2,5-AG can serve as a biomarker for certain metabolic disorders. Its levels in plasma are affected by glucose metabolism, making it a potential indicator of glycemic control in diabetic patients. Monitoring 2,5-AG could help identify individuals at risk for complications associated with diabetes .

3. Enzymatic Reaction Studies:

The compound is utilized to study various enzymatic reactions, particularly those involving kinases and phosphatases. Its unique structure allows researchers to investigate specific enzymatic pathways and develop inhibitors or activators that could have therapeutic implications.

Medical Applications

1. Diabetes Management:

In the context of diabetes, 2,5-AG has been investigated as a short-term marker for glycemic excursions. Studies suggest that monitoring its levels could provide insights into postprandial hyperglycemia and overall metabolic control in diabetic patients. This application is particularly relevant for assessing the risk of macroangiopathic complications .

2. Clinical Diagnostics:

The ability of 2,5-AG to reflect short-term changes in blood glucose levels makes it a candidate for clinical diagnostics. It may aid in differentiating between types of diabetes, especially in cases where traditional markers like HbA1c may not provide a complete picture of glycemic control .

Agricultural Applications

1. Phytotoxicity Studies:

Recent research has identified this compound as a phytotoxin produced by certain fungi. Understanding its structure and mechanism of action can help develop alternate weed management strategies by exploiting its competitive abilities against crops . This application emphasizes the compound's role not only in human health but also in agricultural sustainability.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2,5-anhydro-D-glucitol involves its bioactivation by glycolytic enzymes. It is phosphorylated by plant glycolytic kinases to yield this compound-1,6-bisphosphate, which inhibits fructose-1,6-bisphosphate aldolase . This inhibition disrupts the normal catalytic function of aldolase, affecting glycolysis and other metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

2,5-Anhydro-D-glucitol is structurally similar to other sugar alcohols, such as 1,5-anhydro-D-glucitol and fructose . its unique bioactivation and inhibition of aldolase distinguish it from these compounds. Other similar compounds include:

1,5-Anhydro-D-glucitol: Used as a marker for glycemic control in diabetes.

Fructose: A common sugar involved in various metabolic pathways.

Biologische Aktivität

2,5-Anhydro-D-glucitol (AhG) is a sugar alcohol that has attracted attention for its biological activities, particularly in relation to its role as a pharmacological chaperone and its effects on plant metabolism. This article explores the compound's various biological activities, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

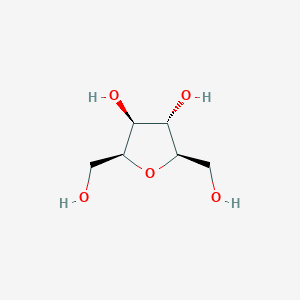

Chemical Structure and Properties

This compound is characterized by its unique cyclic structure, which contributes to its biological activity. The compound is synthesized through various methods, including intramolecular cyclization of diepoxide using ammonium formate in methanol . Its chemical formula is C6H12O6, and it has been shown to exhibit properties that can influence metabolic pathways in both plants and humans.

1. Pharmacological Chaperoning

AhG has been identified as a potential pharmacological chaperone for lysosomal glucocerebrosidase (GC), an enzyme crucial for the metabolism of glucosylceramide. Mutations in the GC gene lead to Gaucher disease, a lysosomal storage disorder. Research indicates that AhG can enhance the activity of mutant GC enzymes by stabilizing their conformation within the endoplasmic reticulum (ER), facilitating their trafficking to the lysosome .

- Study Findings : In fibroblast models derived from Gaucher disease patients, AhG increased the activity of specific GC variants (N370S and G202R) by 2.5- and 7.2-fold, respectively . This effect demonstrates AhG's potential as a therapeutic agent for managing Gaucher disease.

2. Inhibition of Plant Metabolism

AhG also functions as a phytotoxin produced by the fungus Fusarium solani. It inhibits root growth in plants by interfering with glycolytic pathways. The mechanism involves phosphorylation by plant glycolytic kinases to produce AhG-1,6-bisphosphate, which inhibits fructose-1,6-bisphosphate aldolase .

- Inhibitory Concentration : The root growth inhibition was observed with an I50 value of 1.6 mM for AhG, while AhG-1,6-bisphosphate showed an I50 of 570 μM on aldolase activity . This highlights the compound's dual role as both a metabolic inhibitor in plants and a potential therapeutic agent in humans.

Case Study 1: Gaucher Disease Treatment

A clinical study investigated the efficacy of AhG-based pharmacological chaperones in enhancing GC activity in patient-derived fibroblasts. The results showed significant improvements in enzyme activity, suggesting that AhG could be integrated into treatment regimens for Gaucher disease patients with specific mutations .

| Variant | Baseline Activity | Activity with AhG | Fold Increase |

|---|---|---|---|

| N370S | Low | Increased | 2.5 |

| G202R | Low | Increased | 7.2 |

Case Study 2: Phytotoxicity Assessment

The phytotoxic effects of AhG were evaluated through root growth assays. The compound demonstrated significant inhibitory effects on root elongation at varying concentrations, underscoring its potential as a natural herbicide or biocontrol agent against certain plant pathogens .

Eigenschaften

IUPAC Name |

(2R,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHWWJLLPNDHGL-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893380 | |

| Record name | 2,5-Sorbitan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27826-73-9 | |

| Record name | 2,5-Anhydro-D-glucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027826739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Sorbitan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-ANHYDRO-D-GLUCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAZ6LS7Z8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,5-anhydro-D-glucitol?

A1: this compound has the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol.

Q2: How is this compound typically synthesized?

A2: A common method for synthesizing this compound is through the acid-catalyzed dehydration of D-mannitol. [] Additionally, it can be synthesized via regio- and stereoselective anionic cyclopolymerization of 1,2:5,6-dianhydro-D-mannitol derivatives followed by deprotection. [, , , , ]

Q3: What is unique about the cyclopolymerization of 1,2:5,6-dianhydro-D-mannitol for this compound synthesis?

A3: Cyclopolymerization allows for the creation of polymers with this compound as repeating units. This method is advantageous for generating polymers with specific properties, like macromolecular ionophores. [, , , , ]

Q4: How does this compound exert its biological effects?

A4: this compound itself often acts as a pro-drug. It requires phosphorylation by cellular kinases to yield this compound-1,6-bisphosphate (this compound-1,6-bisP), which is the active form exhibiting inhibitory effects on enzymes like fructose-1,6-bisphosphatase (Fru-1,6-Pase) and phosphofructokinase (PFK). [, , , , , ]

Q5: How does the structure of this compound-1,6-bisP contribute to its inhibitory activity against Fru-1,6-Pase?

A6: While the absence of the anomeric hydroxyl group is critical, molecular modeling suggests that the overall structure of this compound-1,6-bisP allows it to interact with the active site amino acid residues similarly to the natural substrate, fructose-1,6-bisphosphate, contributing to its competitive inhibition. []

Q6: What is the significance of this compound's interaction with PFK in cancer research?

A7: Studies show that PFKs are often upregulated in cancer cells, contributing to their increased glycolytic activity. This compound-6-phosphate, a phosphorylated derivative of this compound, acts as a PFK inhibitor and has shown promise in preclinical studies by reducing glycolysis and inhibiting the growth and invasion of bladder cancer cells. []

Q7: Beyond enzyme inhibition, what other applications have been explored for this compound and its derivatives?

A8: Derivatives of this compound have shown potential as chiral stationary phases for high-performance liquid chromatography (HPLC) and as macromolecular ionophores with selective binding affinities for different metal cations. [, , , , , ]

Q8: What is the solubility profile of this compound polymers?

A9: The solubility of these polymers is influenced by the substituents on the 3,4-positions of the this compound ring. For instance, polymers with methyl or ethyl substituents tend to be amphiphilic, soluble in both organic solvents and water. Increasing the alkyl chain length reduces water solubility, while deprotected polymers demonstrate enhanced water solubility. [, , ]

Q9: How do the alkyl substituents on this compound polymers impact their cation-binding properties?

A10: Longer alkyl chains generally lead to decreased cation-binding capacity. This is attributed to steric hindrance around the oxygen atoms responsible for coordinating with metal cations. [, ]

Q10: How do structural modifications to this compound affect its activity?

A11: The presence and configuration of hydroxyl groups are crucial. Replacing the C2 hydroxyl with a hydrogen (as in this compound) is key for its interaction with Fru-1,6-Pase. The phosphorylation of this compound is essential for its activity against both Fru-1,6-Pase and PFK. [, , , , , ] Alkyl chain length at the 3,4-positions influences cation binding and polymer properties. [, ]

Q11: What structural features are important for this compound derivatives to act as activators of pyrophosphate-dependent phosphofructokinase (PPi-PFK)?

A12: Similar to Fru-2,6-bisP, the presence of two phosphate groups separated by a specific distance is crucial for activating PPi-PFK. The this compound 1,6-bisphosphate exhibits significant activating potential, suggesting the importance of the spatial arrangement of the phosphate groups. []

Q12: What are some areas for future research on this compound?

A13: Future research could explore: * Optimization of this compound-based polymers for specific applications, such as drug delivery systems or enantioselective membranes. [, ]* In-depth investigation of the metabolic pathways and enzymes involved in the bioactivation and mode of action of this compound in different organisms. []* Further development of this compound-based PFK inhibitors as potential anticancer agents, focusing on efficacy, safety, and pharmacokinetic properties. []* Detailed toxicological studies to evaluate the safety profile and potential long-term effects of this compound and its derivatives. []

Q13: What are the limitations of current research on this compound?

A14: While promising, much of the research on this compound and its derivatives remains in the preclinical stage. More comprehensive studies are needed to:* Determine its efficacy and safety in human subjects through clinical trials. []* Investigate potential long-term effects and toxicity. []* Elucidate its absorption, distribution, metabolism, and excretion (ADME) profile. []* Understand potential drug-drug interactions and resistance mechanisms. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.